N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
Description
This compound features a 1,3-thiazole dicarboxamide core substituted at the N2 position with a cyclopropyl group and at the N4 position with a (2,4-difluorophenyl)methyl moiety. Structural characterization of such derivatives typically employs IR, NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC for purity validation .
Properties
IUPAC Name |
2-N-cyclopropyl-4-N-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S/c16-9-2-1-8(11(17)5-9)6-18-13(21)12-7-23-15(20-12)14(22)19-10-3-4-10/h1-2,5,7,10H,3-4,6H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDTJVVJVOQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CS2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.
Attachment of the Difluorobenzyl Group: This can be done through nucleophilic substitution reactions using 2,4-difluorobenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions could target the thiazole ring or the difluorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzo[d]thiazole Derivatives: Compounds in and feature a benzo[d]thiazole core (fused benzene-thiazole system), differing from the simpler thiazole in the target compound.
- 1,2,4-Triazole Derivatives : describes triazole-thione derivatives with 2,4-difluorophenyl groups. While these share the difluorophenyl motif, the triazole core allows for tautomerism (thione ↔ thiol), which may affect redox stability and hydrogen-bonding capacity compared to the thiazole dicarboxamide .
Substituent Analysis
- N2 Position :
- The target compound’s cyclopropyl group is smaller and more rigid than substituents like 4-fluorophenyl in or phenylsulfonyl groups in . This rigidity may reduce off-target interactions and improve metabolic resistance .
- In contrast, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine () uses a dichlorophenyl group, which increases electronegativity but may elevate toxicity risks due to chlorine’s higher atomic weight .
- N4 Position :
- The (2,4-difluorophenyl)methyl group in the target compound differs from the 4-fluorophenyl in by having two fluorine atoms and a methylene spacer. The spacer may enhance conformational flexibility, while dual fluorination could optimize hydrophobic interactions in enzyme binding pockets .
- ’s compound includes a 2,4-difluorophenyl group linked to a triazole-acetamide system, highlighting the prevalence of difluorophenyl motifs in bioactive molecules for improved pharmacokinetics .
Solubility and Stability
- The cyclopropyl group’s rigidity may mitigate this by limiting molecular flexibility .
- Triazole-thiones in exhibit tautomerism-dependent stability, whereas the thiazole dicarboxamide’s fixed structure ensures consistent spectroscopic and crystallographic profiles .
Tabulated Comparison of Key Compounds
Biological Activity
N2-Cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications, particularly focusing on antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a thiazole ring with cyclopropyl and difluorophenyl substituents, contributing to its unique pharmacological profile. The structural formula is depicted as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, a study on various thiazole derivatives demonstrated effective activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N2-Cyclopropyl-N4-Difluorophenyl Thiazole | S. aureus (MRSA) | 21 |
| Similar Thiazole Derivative | E. faecium (Vancomycin-resistant) | 19 |
| Control (Ciprofloxacin) | E. coli | 25 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis through the modulation of cell cycle proteins .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Studies
- Study on MRSA : A group of researchers synthesized several thiazole derivatives and tested their efficacy against MRSA strains. The study found that modifications to the thiazole ring significantly enhanced antimicrobial activity, particularly with the introduction of electron-withdrawing groups like fluorine .
- Anticancer Screening : Another investigation focused on evaluating the anticancer properties of a series of thiazole derivatives similar to this compound. Results indicated that these compounds could effectively inhibit cell proliferation in human colon carcinoma cells through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
